

# The Role of CCR6 in the Pathogenesis of Psoriasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CCR6 antagonist 1 |           |
| Cat. No.:            | B10979965         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia and a dense infiltration of immune cells. The pathogenesis is complex, but research has increasingly highlighted the indispensable role of the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis. Central to the recruitment of pathogenic leukocytes into psoriatic lesions is the chemokine receptor CCR6 and its exclusive ligand, CCL20. This technical guide provides an in-depth examination of the CCR6/CCL20 axis in psoriasis, detailing its molecular mechanisms, signaling pathways, and the experimental evidence that underpins its significance. We present quantitative data on its expression, detailed experimental protocols for its study, and its validation as a promising therapeutic target for novel psoriasis treatments.

# The CCR6/CCL20 Axis: Core Components

C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1][2][3][4] Its primary function is to direct the migration of leukocytes expressing it towards a gradient of its specific ligand, CCL20 (also known as Macrophage Inflammatory Protein-3 alpha, MIP-3α).[1]

 CCR6 Expression: CCR6 is predominantly expressed on various subsets of immune cells, including:



- Th17 cells: Virtually all human IL-17A, IL-17F, and IL-22-producing CD4+ T cells express CCR6. The transcription factor RORyt, which is critical for Th17 differentiation, also induces the expression of CCR6.
- Regulatory T cells (Tregs): A subset of Treg cells also expresses CCR6, suggesting a complex role in immune regulation and migration to inflammatory sites.
- γδ T cells: A significant population of IL-17 and IL-22-producing γδ T cells, which are potent effector cells in murine models of psoriasis, are CCR6+.
- Other cells: Subsets of B cells and dendritic cells also express CCR6.
- CCL20 Production: CCL20 is the sole high-affinity ligand for CCR6. Its expression is low in healthy skin but is strongly induced in keratinocytes and other skin cells by pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and particularly IL-17A.
   This inducibility creates a powerful chemotactic gradient that recruits CCR6-expressing cells to sites of inflammation.

# Pathogenic Role of CCR6 in Psoriasis

The CCR6/CCL20 axis is a key driver of the inflammatory feedback loop that sustains psoriatic lesions. The process can be summarized as follows:

- Initiation: An initial trigger (e.g., trauma, infection) causes keratinocytes and resident dendritic cells to produce inflammatory mediators, including IL-23.
- Th17 Activation: IL-23 acts on memory T cells, promoting the survival and expansion of pathogenic Th17 cells.
- Cellular Recruitment: Activated Th17 cells and other CCR6+ immune cells in circulation are recruited to the skin, migrating along a CCL20 gradient produced by stressed keratinocytes.
- Inflammatory Amplification: Once in the skin, Th17 cells release effector cytokines, primarily IL-17A and IL-22. IL-17A potently stimulates keratinocytes to produce even more CCL20, along with other chemokines and antimicrobial peptides. This creates a self-sustaining positive feedback loop, leading to the massive recruitment of inflammatory cells that is characteristic of psoriatic plaques.



• Epidermal Pathology: IL-22, also produced by CCR6+ cells, acts directly on keratinocytes to induce their hyperproliferation (acanthosis), a defining histological feature of psoriasis.

This entire cascade is critically dependent on the migration of pathogenic cells into the skin, a process orchestrated by the CCR6/CCL20 interaction. Disrupting this axis has been shown to ameliorate disease in preclinical models.

### **Quantitative Data: CCR6 and CCL20 Expression**

Multiple studies have quantified the expression of CCR6 and CCL20, consistently showing significant upregulation in psoriatic patients compared to healthy controls.

Table 1: mRNA Expression of CCR6 and CCL20 in Psoriatic Skin

| Gene  | Tissue Type            | Relative mRNA<br>Expression<br>(Mean ± SD) | P-value vs.<br>Control | Reference |
|-------|------------------------|--------------------------------------------|------------------------|-----------|
| CCL20 | Psoriatic<br>Lesion    | 1.1397 ±<br>0.0521                         | <0.001                 |           |
|       | Normal Control<br>Skin | 0.8681 ± 0.0308                            |                        |           |
| CCR6  | Psoriatic Lesion       | 1.1103 ± 0.0538                            | <0.001                 |           |

| | Normal Control Skin | 0.9131 ± 0.0433 | | |

Table 2: CCR6 Expression in Peripheral Blood Mononuclear Cells (PBMCs)

| Gene | Source                | CCR6 Expression (femtograms / 50 ng cDNA) | Comparison                                     | Reference |
|------|-----------------------|-------------------------------------------|------------------------------------------------|-----------|
| CCR6 | Psoriatic<br>Patients | ~1.8                                      | Significantly<br>higher than<br>healthy donors |           |



| | Healthy Donors | ~0.6 | | |

Table 3: Correlation of CCR6+ Cells with Disease Severity

| Cell<br>Population          | Location            | Correlation<br>with PASI<br>Score                    | r-value | P-value | Reference |
|-----------------------------|---------------------|------------------------------------------------------|---------|---------|-----------|
| CCR6+<br>MCAM+<br>TEM Cells | Peripheral<br>Blood | Positive correlation; parallels therapeutic response | N/A     | N/A     |           |

| IL-17+ T cells (subset of CCR6+)| Lesional Skin | Positive correlation | 0.400 | <0.05 | |

PASI: Psoriasis Area and Severity Index; MCAM: Melanoma Cell Adhesion Molecule; TEM: Effector Memory T cells.

# **Signaling Pathways and Logical Diagrams**

The binding of CCL20 to CCR6 initiates a G-protein-mediated signaling cascade, leading to chemotaxis. The interplay between immune cells and keratinocytes forms a critical feedback loop in psoriasis.





Click to download full resolution via product page

Caption: CCR6 signaling cascade upon CCL20 binding, leading to chemotaxis.





Click to download full resolution via product page

Caption: Inflammatory feedback loop in psoriasis involving CCR6.

### **Key Experimental Protocols & Methodologies**

The study of CCR6 in psoriasis relies on a combination of in vitro, in vivo, and ex vivo techniques.

### **Murine Models of Psoriasiform Dermatitis**

Animal models are essential for dissecting the role of the CCR6/CCL20 axis in vivo.



#### IL-23 Injection Model:

 Principle: Intradermal injection of recombinant IL-23 into the mouse ear recapitulates key features of psoriasis, including acanthosis, erythema, and immune cell infiltration, in a CCR6-dependent manner.

#### Methodology:

- Wild-type (WT) and CCR6-deficient (Ccr6-/-) mice (e.g., C57BL/6 background) are used.
- Recombinant murine IL-23 (e.g., 500 ng in 20 μL PBS) is injected intradermally into the ear pinna daily or every other day for a specified period (e.g., 14 days).
- Control mice receive PBS injections.
- Ear thickness is measured daily using a micrometer as an index of inflammation.
- At the end of the experiment, ears are harvested for histology (H&E staining), quantitative PCR (for cytokine mRNA), and flow cytometry.
- Expected Outcome: Ccr6-/- mice exhibit significantly reduced ear swelling, epidermal hyperplasia, and infiltration of IL-17/IL-22-producing cells compared to WT mice, demonstrating the necessity of CCR6 for the inflammatory response.

#### Imiquimod (IMQ) Model:

- Principle: Topical application of IMQ, a TLR7 agonist, induces a robust inflammatory skin response that closely mimics human psoriasis, involving both yδ T cells and Th17 cells.
- Methodology:
  - A daily dose (e.g., 62.5 mg) of 5% IMQ cream (e.g., Aldara) is applied to the shaved back and/or ear of mice for 5-7 consecutive days.
  - Skin inflammation is scored based on erythema, scaling, and thickness (modified PASI score).



- Skin and draining lymph nodes are harvested for analysis.
- Expected Outcome: Similar to the IL-23 model, Ccr6-/- mice or mice treated with CCR6 antagonists show a marked reduction in skin inflammation and pathogenic cell infiltration.

### **Analysis of Human and Murine Tissues**

- Immunohistochemistry (IHC) / Immunofluorescence (IF):
  - Principle: To visualize the location and abundance of CCR6-expressing cells and CCL20 protein in skin biopsies.
  - Methodology:
    - Formalin-fixed, paraffin-embedded sections of psoriatic and normal skin are prepared.
    - Antigen retrieval is performed (e.g., citrate buffer, pH 6.0).
    - Sections are incubated with primary antibodies (e.g., rabbit anti-CCR6, goat anti-CCL20).
    - Detection is achieved using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen (e.g., DAB) for IHC, or a fluorescently-labeled secondary antibody for IF.
    - For co-localization, dual-labeling protocols are used with antibodies against cell markers (e.g., CD4 for T cells, K14 for keratinocytes).
- Flow Cytometry:
  - Principle: To quantify the frequency of CCR6-expressing immune cell subsets in peripheral blood, dissociated skin, or lymph nodes.
  - Methodology:
    - Single-cell suspensions are prepared from blood (via PBMC isolation) or tissues (via enzymatic digestion, e.g., with collagenase/dispase).



- Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, TCRyδ, CCR6, CLA).
- For intracellular cytokine analysis, cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), followed by fixation, permeabilization, and staining for IL-17A, IL-22, etc.
- Data is acquired on a flow cytometer and analyzed to determine the percentage of specific populations (e.g., CD4+CCR6+IL-17A+ cells).
- Real-Time Quantitative PCR (RT-qPCR):
  - Principle: To measure the mRNA expression levels of CCR6, CCL20, and related inflammatory genes.
  - Methodology:
    - Total RNA is extracted from skin biopsies or isolated cells.
    - RNA is reverse-transcribed into cDNA.
    - qPCR is performed using target-specific primers and probes (e.g., TaqMan assays) for CCR6, CCL20, IL17A, IL23A, etc.
    - Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB) and relative quantification is calculated using the ΔΔCt method.





Click to download full resolution via product page

Caption: Typical experimental workflow for the Imiquimod (IMQ) mouse model.

# **CCR6** as a Therapeutic Target

Given the pivotal role of the CCR6/CCL20 axis in recruiting pathogenic cells, its inhibition represents a highly attractive therapeutic strategy for psoriasis. Targeting this axis could prevent the initial accumulation and subsequent amplification of inflammatory cells in the skin, upstream of effector cytokines like IL-17 and IL-23.

Preclinical evidence strongly supports this approach:



- CCR6 Deficiency: Genetic knockout of Ccr6 in mice prevents the development of psoriasislike inflammation in both the IL-23 and IMQ models.
- Antibody Blockade: Administration of blocking monoclonal antibodies against CCR6 or CCL20 significantly reduces disease severity in animal models. In one study, anti-CCR6 antibody treatment was superior to anti-IL-17 treatment at the same dose in reducing skin thickness and IL-17A-producing T cell infiltration.
- Small Molecule Antagonists: Several orally available small molecule CCR6 antagonists (e.g., CCX2553) have been developed and shown to be effective in ameliorating skin inflammation in murine psoriasis models.

These findings collectively validate CCR6 as a druggable target and pave the way for the clinical development of CCR6-modulating therapies for psoriasis and potentially other Th17-mediated autoimmune diseases.

### Conclusion

The CCR6/CCL20 chemokine axis is not merely a participant but a critical orchestrator in the pathogenesis of psoriasis. It forms the primary gateway for pathogenic Th17 and  $\gamma\delta$  T cells to enter the skin, where they initiate and sustain the chronic inflammation characteristic of the disease. The significant upregulation of both the receptor and its ligand in psoriatic lesions, combined with compelling functional data from preclinical models, firmly establishes the axis's central role. The successful validation of CCR6 as a therapeutic target in these models offers a promising new avenue for drug development, aiming to intercept the psoriatic inflammatory cascade at a key upstream checkpoint. Further investigation and clinical translation of CCR6 inhibitors could provide a novel class of therapies for patients with psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. tandfonline.com [tandfonline.com]



- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases [mdpi.com]
- 3. CCR6 as a possible therapeutic target in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCR6 modulators and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Role of CCR6 in the Pathogenesis of Psoriasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10979965#role-of-ccr6-in-psoriasis-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com